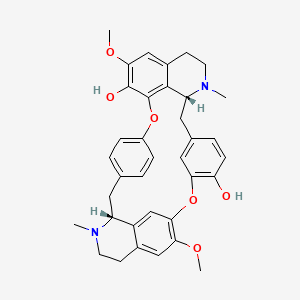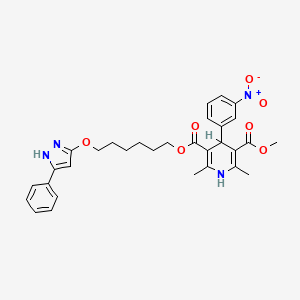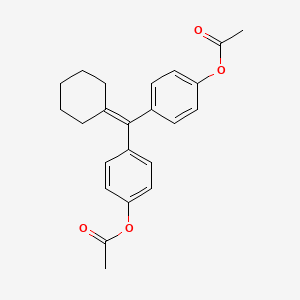
Ciclofenil
Descripción general
Descripción
El Ciclofenilo es un modulador selectivo del receptor de estrógeno (SERM) que se ha utilizado principalmente como estimulante de la gonadotropina o inductor de la ovulación y en la terapia hormonal de reemplazo en mujeres . Es conocido por su actividad mixta agonista-antagonista en los receptores de estrógeno, lo que le permite ejercer efectos tanto estrogénicos como antiestrogénicos . El Ciclofenilo se ha utilizado para tratar trastornos menstruales e infertilidad anovulatoria causada por la insuficiencia del eje hipotálamo-hipofisario-gonadal .
Aplicaciones Científicas De Investigación
El Ciclofenilo se ha estudiado ampliamente por sus aplicaciones en varios campos:
Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los moduladores selectivos de los receptores de estrógeno.
Biología: Se ha investigado por sus efectos sobre los receptores de estrógeno y su potencial como agente terapéutico.
Industria: Se ha explorado por su posible uso en el desarrollo de agentes de imagenología para el cáncer de mama.
Mecanismo De Acción
El Ciclofenilo ejerce sus efectos uniéndose a los receptores de estrógeno, actuando tanto como agonista como antagonista dependiendo del tipo de tejido . Tiene efectos antiestrogénicos sobre el eje hipotálamo-hipofisario-gonadal, lo que conduce a un aumento de la producción de hormonas sexuales y a la estimulación de la ovulación . Los objetivos moleculares incluyen los receptores de estrógeno α y β, y las vías implicadas están relacionadas con la señalización del estrógeno .
Análisis Bioquímico
Biochemical Properties
Cyclofenil is a mixed agonist – antagonist of the estrogen receptor (ER), the biological target of estrogens like estradiol . It has antiestrogenic effects on the hypothalamic–pituitary–gonadal axis and hence can increase sex hormone production and stimulate ovulation .
Cellular Effects
Cyclofenil shows an inhibitory effect on dengue virus replication in Vero cells . It also interferes with the cellular uptake of amino acids via the system A carrier .
Molecular Mechanism
It is known that it acts as a selective estrogen receptor modulator (SERM), which means it can bind to estrogen receptors and either activate or inhibit their function depending on the context .
Transport and Distribution
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El Ciclofenilo se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de un reactivo de Grignard a partir de clorociclohexano y magnesio en tetrahidrofurano a temperaturas elevadas (80-100 °C) . Este reactivo de Grignard se hace reaccionar entonces con bis(4-acetoxifenil)metanona para producir ciclofenilo .
Métodos de producción industrial: La producción industrial de ciclofenilo sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar una calidad de producto constante .
Análisis De Reacciones Químicas
Tipos de reacciones: El Ciclofenilo sufre varias reacciones químicas, entre ellas:
Oxidación: El Ciclofenilo se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes en condiciones específicas.
Reducción: Se puede reducir para formar alcoholes u otros derivados reducidos.
Sustitución: El Ciclofenilo puede sufrir reacciones de sustitución nucleófila, donde los grupos funcionales son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Reactivos como el hidróxido de sodio u otras bases fuertes pueden facilitar las reacciones de sustitución.
Productos principales formados:
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados fenólicos sustituidos.
Comparación Con Compuestos Similares
El Ciclofenilo es similar a otros moduladores selectivos de los receptores de estrógeno como el tamoxifeno y el raloxifeno . Es único en sus afinidades de unión específicas y en su actividad mixta agonista-antagonista . Otros compuestos similares incluyen:
Tamoxifeno: Se utiliza principalmente en el tratamiento del cáncer de mama.
Raloxifeno: Se utiliza en la prevención y el tratamiento de la osteoporosis en mujeres posmenopáusicas.
Citrato de clomifeno: Se utiliza para inducir la ovulación en mujeres con infertilidad.
La singularidad del Ciclofenilo radica en sus aplicaciones específicas y en su capacidad de actuar como agonista y antagonista, lo que lo convierte en un compuesto versátil tanto en el ámbito de la investigación como en el terapéutico .
Propiedades
IUPAC Name |
[4-[(4-acetyloxyphenyl)-cyclohexylidenemethyl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O4/c1-16(24)26-21-12-8-19(9-13-21)23(18-6-4-3-5-7-18)20-10-14-22(15-11-20)27-17(2)25/h8-15H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOUFPWUYJWQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=C2CCCCC2)C3=CC=C(C=C3)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022866 | |
| Record name | Cyclofenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2624-43-3 | |
| Record name | Cyclofenil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2624-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclofenil [INN:BAN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002624433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclofenil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13472 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cyclofenil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclofenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclofenil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOFENIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J468V64WZ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


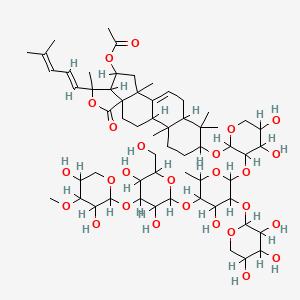
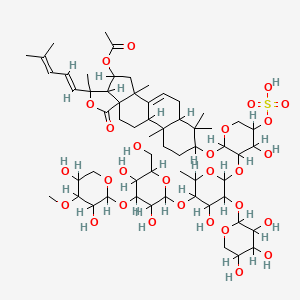
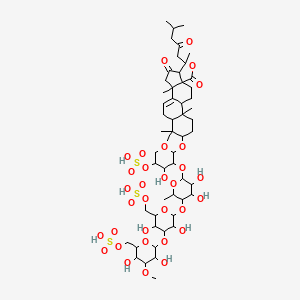
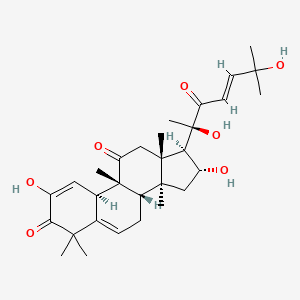
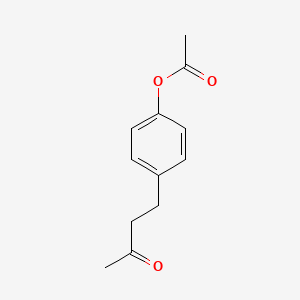
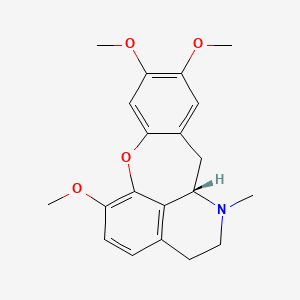
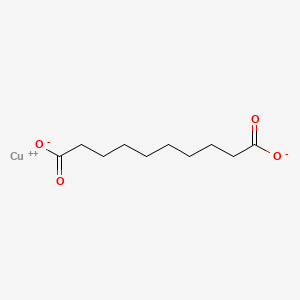

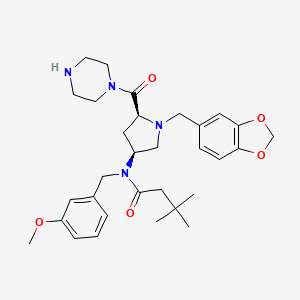

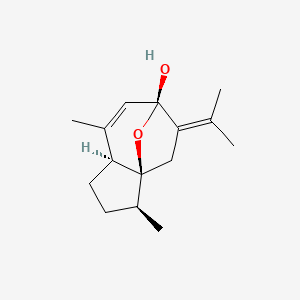
![5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]phenol](/img/structure/B1669342.png)
